Psi-taraxasterol acetate

描述

Identification in Plant Species and Genera

The Asteraceae family, one of the largest families of flowering plants, is a significant source of psi-taraxasterol acetate (B1210297). ontosight.aifrontiersin.org This family, also known as the Compositae, includes a vast array of species such as dandelions, sunflowers, and daisies. nih.gov The presence of this compound in various members of the Asteraceae family suggests a degree of chemotaxonomic significance. ontosight.aifrontiersin.org Research has consistently pointed to this family as a primary reservoir for this particular triterpenoid (B12794562). ontosight.aibiorxiv.org

Within the Asteraceae family and beyond, several plant species have been identified as notable producers of psi-taraxasterol acetate.

Pluchea lanceolata, a perennial herb belonging to the Asteraceae family, is a well-documented source of this compound. wjpmr.comniscpr.res.inglobalresearchonline.net Studies have isolated this compound from various parts of the plant. globalresearchonline.net For instance, the ethanolic extract of the aerial parts of Pluchea lanceolata yielded this compound as an active constituent. wjpmr.com Specifically, a hexane (B92381) extract of the plant was found to contain the compound. globalresearchonline.netresearchgate.netresearchgate.net

The genus Taraxacum, commonly known as dandelion, is another significant source of this compound. mdpi.comworldscientific.com Several species within this genus have been found to contain this compound.

Taraxacum officinale : Commonly known as the common dandelion, Taraxacum officinale has been shown to contain this compound. mdpi.com The compound is found in various parts of the plant, including the roots and leaves. nih.govresearchgate.net One study identified taraxasterol (B1681928) acetate in the n-hexane extract of the aerial parts of T. officinale. mdpi.com

Taraxacum mirabile : Research on the endemic Turkish species, Taraxacum mirabile, has also revealed the presence of taraxasteroids, although the acetate form was not explicitly mentioned in the provided abstract. istanbul.edu.tr However, related compounds like taraxasterol and epi-psi-taraxastanonol were identified. mdpi.com

Taraxacum formosanum : This species has also been identified as containing psi-taraxasteryl acetate. knapsackfamily.com

Inula viscosa, also known as sticky fleabane, is another member of the Asteraceae family from which this compound has been isolated. nih.gov This finding further underscores the prevalence of this compound within this plant family.

Scorzonera aucheriana, a plant species found in Turkey, has been identified as a source of this compound. tubitak.gov.trnih.gov Chromatographic separation of a crude methanol (B129727) extract from the aerial parts of this plant led to the isolation and characterization of taraxasterol acetate among other triterpenoids. tubitak.gov.trnih.govtubitak.gov.tr Another species of the same genus, Scorzonera veratrifolia, was also found to contain this compound. dergipark.org.tr

Table 1: Plant Species Containing this compound

| Family | Genus | Species | Common Name |

| Asteraceae | Pluchea | lanceolata | Rasna |

| Asteraceae | Taraxacum | officinale | Common Dandelion |

| Asteraceae | Taraxacum | mirabile | - |

| Asteraceae | Taraxacum | formosanum | - |

| Asteraceae | Inula | viscosa | Sticky Fleabane |

| Asteraceae | Scorzonera | aucheriana | - |

| Asteraceae | Scorzonera | veratrifolia | - |

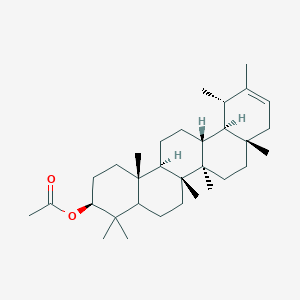

Structure

2D Structure

3D Structure

属性

CAS 编号 |

4586-65-6 |

|---|---|

分子式 |

C32H52O2 |

分子量 |

468.8 g/mol |

IUPAC 名称 |

[(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h12,21,23-27H,10-11,13-19H2,1-9H3/t21-,23-,24?,25-,26+,27-,29-,30+,31-,32-/m1/s1 |

InChI 键 |

DYTVUYVLJDSMFA-SFCKFDFDSA-N |

SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |

手性 SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |

规范 SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)OC(=O)C)C |

同义词 |

psi-taraxasterol acetate urs-20-en-3-ol acetate |

产品来源 |

United States |

Natural Occurrence and Botanical Distribution

Identification in Plant Species and Genera

Specific Plant Species as Production Hubs

Calendula officinalis

The pot marigold, Calendula officinalis, is a well-documented botanical source of various triterpenoids, including psi-taraxasterol and its derivatives. biorxiv.orgnih.gov Investigations into the chemical constituents of C. officinalis flowers have led to the isolation and identification of psi-taraxasterol among other triterpene alcohols. nih.govresearchgate.net While the plant's extracts are rich in several triterpenoids, particularly faradiol (B1211459) esters, psi-taraxasterol has been specifically separated from the flower heads. researchgate.net The presence of these compounds is linked to the plant's traditional use, with triterpenoids being recognized as significant anti-inflammatory principles of the drug. nih.gov Research shows that triterpene diols and monools, including psi-taraxasterol, contribute to the anti-inflammatory effects observed in extracts of pot marigold. biorxiv.orgnih.gov

Variabilities in Concentration and Distribution within Plant Tissues

The concentration and distribution of psi-taraxasterol acetate (B1210297) and related triterpenoids are not uniform throughout a single plant. ontosight.ai Different tissues, such as roots, leaves, and flowers, can exhibit significant variations in the types and quantities of these compounds.

In the genus Taraxacum (dandelion), which also belongs to the Asteraceae family, triterpenoids such as taraxasterol (B1681928) and psi-taraxasterol have been identified in various parts of the plant, including the roots, leaves, and pollen. mdpi.comnih.gov Studies have shown that the concentration of these compounds can be significantly higher in the roots compared to other plant organs. mdpi.com The type and content of these phytochemicals are also influenced by ecological factors and the plant's life cycle, such as the harvest season. worldscientific.com For example, sesquiterpenes, another class of terpenoids in Taraxacum, are noted to be most prominent during the spring harvest. worldscientific.com This variability underscores the dynamic nature of secondary metabolite production in plants.

Table 1: Distribution of Selected Triterpenoids in Plant Tissues

| Plant Genus | Compound | Plant Part(s) with Notable Occurrence | Reference |

|---|---|---|---|

| Calendula | Psi-taraxasterol | Flowers | nih.gov, researchgate.net |

| Taraxacum | Psi-taraxasterol | Roots, Leaves | mdpi.com, worldscientific.com |

| Taraxacum | Taraxasterol | Pollen, Roots, Leaves | mdpi.com, nih.gov |

| Taraxacum | Psi-taraxasterol acetate | Crude ethanol (B145695) extract (whole plant) | mdpi.com, nih.gov |

Ecological and Evolutionary Context of this compound Production

Role as Secondary Metabolite in Plant Defense Mechanisms

This compound is classified as a secondary metabolite, a group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. ontosight.aiinteresjournals.org Instead, these molecules, including the vast family of terpenes, play a crucial role in the plant's interaction with its environment, particularly in defense. walshmedicalmedia.com

Plants produce a high diversity of secondary metabolites that serve as a primary defense mechanism against a wide array of threats, including herbivores, insects, and pathogenic microorganisms. walshmedicalmedia.comnih.gov The defensive roles of these compounds can manifest in several ways; they may act as toxins, feeding deterrents, or anti-feedants. walshmedicalmedia.comnih.gov For instance, many terpenes are known for their toxicity and repellent effects on various plant-feeding insects and mammals. walshmedicalmedia.com Some triterpenoids have demonstrated potential antibacterial activities, highlighting their role in protecting plants from microbial pathogens. phytopurify.com The production of these defensive compounds is often dynamic, with some being induced or synthesized in higher concentrations in response to wounding, herbivory, or infection. nih.gov This inducible defense allows plants to allocate resources to protection when directly threatened.

Phylogenetic Relationships in Triterpenoid (B12794562) Biosynthesis

The immense structural diversity of triterpenoids, including this compound, is the result of a complex and evolving biosynthetic pathway. The evolution of this pathway is significantly driven by gene duplication events, such as whole-genome duplications (WGDs) and tandem duplications, which lead to the expansion and diversification of key enzyme families. nih.gov

The foundational step in the biosynthesis of cyclic triterpenoids is the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by enzymes known as oxidosqualene cyclases (OSCs). mdpi.com These enzymes are critical as they generate the initial carbon skeleton that is then further modified by other enzymes, such as cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), to produce the vast array of triterpenoid structures. researchgate.net

Phylogenetic analyses of these enzyme families across different plant species provide insight into the evolutionary history of triterpenoid biosynthesis. mdpi.comnih.gov Studies suggest that OSCs for triterpene biosynthesis likely evolved from the OSCs responsible for producing essential sterols. nih.gov The diversification of OSC genes has allowed for the synthesis of different triterpene skeletons, which are the precursors to compounds like psi-taraxasterol. nih.govmdpi.com For example, within the Araliaceae family, distinct expression patterns and independent evolutionary lineages of key enzyme genes (β-AS, DDS, CYP450, UGTs) enable certain species to efficiently synthesize specific types of triterpenoids. nih.govconsensus.app This evolutionary framework explains the phylogenetic distribution of specific triterpenoids and provides a basis for understanding how plants like Calendula officinalis acquired the ability to produce compounds such as psi-taraxasterol. biorxiv.org

Isolation, Purification, and Structural Elucidation Methodologies

Extraction Techniques from Botanical Matrices

The initial step in obtaining psi-taraxasterol acetate (B1210297) involves its extraction from plant material, such as the flowers or roots of species like Arnica montana or Taraxacum officinale. mdpi.comnih.govnih.gov The selection of an appropriate extraction technique is paramount for maximizing the yield and purity of the target compound.

Solvent-Based Extraction Approaches

Conventional solid-liquid extraction methods are the most common approaches for isolating triterpenoids from plant sources. mdpi.com These methods utilize various organic solvents to solubilize the desired compounds from the dried and powdered plant material.

The choice of solvent is critical and is based on the polarity of psi-taraxasterol acetate. Common solvents employed include:

Hexane (B92381): A nonpolar solvent effective for initial extraction of lipophilic compounds, including triterpene acetates. googleapis.comilacadofsci.com

Ethanol (B145695)/Methanol (B129727): Polar solvents that can also effectively extract triterpenoids, sometimes as part of a sequential extraction process. mdpi.comlongdom.org

Chloroform and Dichloromethane: Solvents of intermediate polarity also used in the extraction process. nih.gov

Techniques such as maceration (soaking the plant material in a solvent) and Soxhlet extraction (a continuous extraction method) are frequently utilized. mdpi.comilacadofsci.com For instance, a crude ethanol extract from Taraxaci herba was found to contain this compound. mdpi.comnih.gov Similarly, the hexane extract of Cirsium arvense has also been identified as a source. ilacadofsci.com

Optimization of Extraction Protocols for Triterpenoid (B12794562) Recovery

Maximizing the recovery of this compound requires the optimization of several extraction parameters. Factors influencing the efficiency of extraction include the solvent-to-solid ratio, extraction time, temperature, and particle size of the plant material. googleapis.com

Modern extraction techniques aim to improve efficiency and reduce solvent consumption. These include:

Supercritical Fluid Extraction (SFE): This technique often uses supercritical CO2, which offers advantages in terms of environmental impact and selectivity. nih.govgoogleapis.com For related plants like Arnica montana, optimizing SFE parameters such as pressure and temperature has been shown to significantly impact extraction yield. nih.govfrontiersin.org For example, a study on Arnica montana found that a temperature of 60°C and a pressure of 30 MPa resulted in a high extraction yield. nih.govfrontiersin.org

Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which can increase extraction speed and efficiency. mdpi.com

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These techniques use microwave or ultrasonic energy to accelerate the extraction process. mdpi.com

The optimization process often involves a systematic evaluation of how changes in these parameters affect the yield of the target triterpenoid.

Chromatographic Separation and Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of this compound from other constituents. ontosight.aisci-hub.ru

Column Chromatography Applications

Column chromatography is a fundamental and widely used technique for the large-scale purification of triterpenoids from crude plant extracts. googleapis.comontosight.ai The process involves passing the extract through a column packed with a stationary phase, most commonly silica (B1680970) gel. googleapis.comgoogle.com

A solvent system, or mobile phase, is used to elute the compounds from the column. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate mixture, is frequently employed. googleapis.com Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected sequentially and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the desired compound. For example, this compound can be separated from a non-saponifiable fraction of a plant extract using a silica gel column eluted with a hexane/ethyl acetate mixture. googleapis.comgoogle.com

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | Silica Gel | googleapis.comgoogle.com |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | googleapis.com |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC) in Isolation

For final purification and analytical quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high resolution and sensitivity. sci-hub.runih.gov Reversed-phase HPLC (RP-HPLC) is commonly used for triterpenoids. longdom.org

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and organic solvents like methanol or acetonitrile (B52724). longdom.orgsci-hub.ru The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. However, a significant challenge in the HPLC analysis of triterpenoids like this compound is their lack of strong chromophores, which makes UV detection less sensitive. nih.gov Detection is often performed at low wavelengths (around 205-210 nm), which requires highly pure solvents. nih.gov

Other Advanced Chromatographic Techniques

Besides conventional column chromatography and HPLC, other advanced techniques can be applied for the challenging separation of structurally similar triterpenoids.

Preparative Thin-Layer Chromatography (Prep-TLC): This technique is essentially a scaled-up version of analytical TLC, where compounds are separated on a thicker layer of adsorbent. After separation, the band corresponding to the target compound is scraped off the plate, and the compound is eluted with a suitable solvent. ilacadofsci.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. akjournals.com It offers advantages such as high separation efficiency and speed, making it a powerful tool for separating complex mixtures of natural products like triterpenes. akjournals.comresearchgate.net

Gas Chromatography (GC): When coupled with Mass Spectrometry (GC-MS), this technique is highly effective for identifying and quantifying volatile compounds. For non-volatile triterpenoids, a derivatization step is usually required to increase their volatility. sci-hub.runih.gov

The combination of these varied chromatographic methods allows for the successful isolation and purification of this compound from its natural sources, enabling further research into its chemical and biological properties. longdom.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous structural confirmation of this compound. Techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are synergistically employed to piece together the molecular puzzle. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the complex carbon-hydrogen framework of triterpenoids like this compound. researchgate.net Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. google.com, google.com

¹H-NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H-NMR spectrum reveals several characteristic signals. A sharp singlet is observed in the upfield region, typically around δ 2.05 ppm, which corresponds to the three protons of the acetate methyl group. The proton attached to the carbon bearing the acetate group (H-3) appears as a multiplet, often a double doublet, in the downfield region around δ 4.50 ppm. The spectrum is also characterized by a complex series of multiplets between δ 0.8 and 2.5 ppm, arising from the numerous aliphatic protons of the pentacyclic triterpene skeleton.

¹³C-NMR Spectroscopy: This technique maps the carbon skeleton of the molecule. Key signals for this compound include a resonance for the carbonyl carbon of the acetate group at approximately δ 171.0 ppm and the corresponding acetate methyl carbon at around δ 21.3 ppm. The carbon atom bonded to the acetate oxygen (C-3) resonates near δ 81.0 ppm. The olefinic carbons of the exocyclic double bond (C-20 and C-29) are also clearly identifiable in the downfield region of the spectrum.

2D-NMR Spectroscopy: Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to establish the connectivity of adjacent protons within the spin systems of the rings. researchgate.net

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protons to their respective carbons. researchgate.net, phytojournal.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups. researchgate.net, phytojournal.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Chemical shifts (δ) are in ppm. Data is compiled from typical values reported in the literature.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| 3 | ~81.0 | ~4.50 | dd |

| 20 | ~154.5 | - | - |

| 29 | ~107.0 | ~4.60, ~4.68 | s, s |

| Acetate (C=O) | ~171.0 | - | - |

| Acetate (CH₃) | ~21.3 | ~2.05 | s |

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of this compound and to gain structural insights through its fragmentation patterns. ilacadofsci.com It is often coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures. frontiersin.org

Molecular Ion Peak: The chemical formula for this compound is C₃₂H₅₂O₂. nist.gov In a mass spectrum, this gives an expected molecular weight of approximately 468.75 g/mol . nist.gov High-resolution mass spectrometry can confirm the elemental composition with high accuracy. The spectrum will typically display a molecular ion peak [M]⁺ or related adducts such as [M+H]⁺ or [M+Na]⁺.

Fragmentation Pattern: The fragmentation of the molecule under ionization provides structural clues. A characteristic fragmentation for triterpene acetates is the loss of the acetate group or a neutral molecule of acetic acid (60 Da). For this compound, a significant fragment ion resulting from the loss of acetic acid is often observed at a mass-to-charge ratio (m/z) of 408. ilacadofsci.com Other fragments arise from cleavages within the pentacyclic ring system, providing further structural confirmation. ilacadofsci.com

GC-MS and LC-MS: GC-MS is a powerful tool for identifying and quantifying this compound in plant extracts and biological samples. frontiersin.org, nih.gov, researchgate.net The compound can be separated from other related triterpenoids based on its retention time and identified by its characteristic mass spectrum. frontiersin.org LC-MS/MS is also utilized, particularly for enhancing bioavailability studies and quantifying plasma concentrations of related compounds, demonstrating its applicability for sensitive detection.

Table 2: Key Mass Spectrometry Data for this compound

| Feature | Description | Observed m/z |

| Molecular Formula | C₃₂H₅₂O₂ | - |

| Molecular Weight | 468.75 g/mol | - |

| Molecular Ion | [M]⁺ | 468 |

| Key Fragment | Loss of acetic acid [M-CH₃COOH]⁺ | 408 |

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and the extent of its conjugation, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. ilacadofsci.com A strong absorption band is typically observed around 1735 cm⁻¹, which is indicative of the carbonyl (C=O) stretch of the acetate ester group. ilacadofsci.com C-O stretching vibrations associated with the ester linkage appear in the 1200-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic parts of the triterpene skeleton are found just below 3000 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1240 | C-O Stretch | Ester Linkage |

| ~2940 | C-H Stretch | Aliphatic CH₂, CH₃ |

| ~1640 & ~890 | C=C Stretch & C-H Bend | Exocyclic Methylene |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is generally less informative for the structural elucidation of non-conjugated triterpenoids like this compound. The molecule lacks an extensive system of conjugated double bonds (chromophores) that would lead to strong absorption in the UV-Vis range (200-800 nm). colab.ws Therefore, its UV-Vis spectrum is not typically used for detailed structural analysis but can be employed to confirm the absence of such conjugated systems. researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms

Position of Psi-Taraxasterol Acetate (B1210297) within the Triterpenoid (B12794562) Biosynthetic Network

The biosynthesis of psi-taraxasterol acetate is deeply embedded within the broader network of triterpenoid production in plants. This network is a testament to the metabolic ingenuity of plants, transforming simple carbon precursors into a vast array of complex natural products.

Mevalonate (B85504) Pathway as a Precursor Route

The journey to this compound begins with the mevalonate (MVA) pathway, a fundamental metabolic route in eukaryotes responsible for the production of isoprenoid precursors. nih.govwikipedia.org In plants, this pathway is primarily located in the cytoplasm and peroxisomes. wikipedia.org The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). acs.org This six-carbon intermediate is then reduced to mevalonate. acs.org

Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into the five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com These two molecules are the universal precursors for all terpenoids. Through the sequential head-to-tail condensation of IPP and DMAPP units, geranyl diphosphate (GPP; C10) and subsequently farnesyl diphosphate (FPP; C15) are formed. mdpi.com The head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase, yields the thirty-carbon linear hydrocarbon, squalene, which serves as the immediate precursor for all triterpenoids. mdpi.com

Cyclization of 2,3-Oxidosqualene (B107256) to Triterpene Skeletons

The linear squalene molecule undergoes an epoxidation reaction catalyzed by squalene epoxidase to form (3S)-2,3-oxidosqualene. acs.org This epoxide is a critical branch point in the biosynthesis of sterols and triterpenes. researchgate.net The subsequent cyclization of 2,3-oxidosqualene is a remarkable enzymatic process that generates the vast structural diversity of triterpene skeletons. wikipedia.orgnih.gov This reaction is initiated by the protonation of the epoxide ring, which triggers a cascade of cation-pi cyclizations and rearrangements, ultimately leading to the formation of various polycyclic structures. The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site dictates the final triterpene scaffold produced.

Role of Oxidosqualene Cyclases (OSCs) in Scaffold Formation

The key enzymes responsible for the cyclization of 2,3-oxidosqualene are the oxidosqualene cyclases (OSCs), also known as triterpene synthases. researchgate.net These enzymes are membrane-bound proteins that catalyze one of the most complex reactions in biochemistry, generating multiple rings and stereocenters in a single, highly controlled step. mdpi.com

Characterization of Psi-Taraxasterol Synthases

Specific OSCs have been identified and characterized that are responsible for the synthesis of psi-taraxasterol. For instance, in Taraxacum coreanum (Korean dandelion), an OSC designated as TcOSC1 has been shown to be a multifunctional enzyme. When expressed heterologously in yeast, TcOSC1 produces a mixture of triterpenes, including taraxasterol (B1681928) and ψ-taraxasterol. Similarly, in lettuce (Lactuca sativa), the enzyme LsOSC1 has been identified as a multifunctional triterpene synthase that produces ψ-taraxasterol, taraxasterol, β-amyrin, and α-amyrin. These findings highlight that the production of psi-taraxasterol is often part of a broader product profile of a single OSC.

| Enzyme | Source Organism | Products |

| TcOSC1 | Taraxacum coreanum | Taraxasterol, ψ-Taraxasterol, α-amyrin, β-amyrin, δ-amyrin, dammarenediol-II |

| LsOSC1 | Lactuca sativa | ψ-Taraxasterol, Taraxasterol, β-amyrin, α-amyrin |

Enantioselectivity and Stereochemical Control in Cyclization

The formation of the psi-taraxasterol skeleton is a process under strict stereochemical control, dictated by the specific OSC involved. The polycyclization cascades catalyzed by OSCs are known for their remarkable enzymatic selectivity, generating multiple stereogenic centers in a highly controlled manner. mdpi.com The active site of the OSC pre-organizes the flexible 2,3-oxidosqualene substrate into a specific conformation, which determines the stereochemical outcome of the cyclization cascade. For the formation of pentacyclic triterpenes like psi-taraxasterol, the 2,3-oxidosqualene substrate typically adopts a chair-chair-chair conformation, leading to the formation of a dammarenyl carbocation intermediate. nih.gov Subsequent rearrangements of this intermediate, guided by the enzyme's active site residues, lead to the specific taraxasterane skeleton. The tight stereochemical control exerted by OSCs severely restricts the accessible stereochemical space, ensuring the formation of a specific stereoisomer. mdpi.com

Acetylation Mechanisms and Related Enzyme Activity

The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-3 position of the psi-taraxasterol backbone. This reaction is catalyzed by a specific type of acyltransferase.

In lettuce, a novel pentacyclic triterpene acetyltransferase, designated LsTAT1, has been identified and characterized. This enzyme is responsible for the acetylation of various pentacyclic triterpenes, including psi-taraxasterol. LsTAT1 utilizes acetyl-CoA as the acyl donor to catalyze the formation of the corresponding acetate ester. Enzyme activity assays have shown that LsTAT1 exhibits a high affinity for taraxasterol and ψ-taraxasterol. The co-expression of LsOSC1 and LsTAT1 in yeast resulted in the production of ψ-taraxasterol acetate, confirming the role of these two enzymes in the complete biosynthesis of this compound. LsTAT1 belongs to the membrane-bound O-acyltransferase (MBOAT) family of proteins, which are known to be involved in the acylation of various lipids and other metabolites.

| Enzyme | Source Organism | Substrates | Product |

| LsTAT1 | Lactuca sativa | ψ-Taraxasterol, Taraxasterol, β-amyrin, α-amyrin, Lupeol (B1675499), Taraxerol (B1681929) | ψ-Taraxasterol acetate, Taraxasterol acetate, β-amyrin acetate, α-amyrin acetate, Lupeol acetate, Taraxerol acetate |

Identification and Characterization of Triterpene Acetyltransferases (e.g., LsTAT1)

The acetylation of triterpenes like psi-taraxasterol is catalyzed by a class of enzymes known as triterpene acetyltransferases. While the existence of triterpene esters in plants has been known for a long time, the enzymes responsible for their formation have only recently been identified and characterized. nih.gov

A pivotal enzyme in this process, LsTAT1 , was discovered and isolated from lettuce (Lactuca sativa). researchgate.net Researchers hypothesized that triterpene acetyltransferases in lettuce might be evolutionarily related to sterol O-acyltransferases due to the shared biosynthetic precursor, 2,3-oxidosqualene, for both sterols and triterpenes. nih.gov By screening gene expression after treatment with methyl jasmonate (MeJA), a known elicitor of plant defense compounds, they identified a candidate gene, LsTAT1. frontiersin.org

LsTAT1 belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily. nih.govfrontiersin.org This classification is based on its sequence homology and the presence of conserved catalytic amino acid residues, specifically asparagine (Asn) and histidine (His), which are characteristic of the MBOAT family. nih.gov The deduced amino acid sequence of LsTAT1 shows a 43% identity with the sterol O-acyltransferase (AtSAT1) from Arabidopsis thaliana. nih.gov However, despite this similarity, its function is distinct.

The identification of LsTAT1 provided the first molecular evidence of a specific enzyme dedicated to the acetylation of pentacyclic triterpenes in plants, paving the way for a deeper understanding of the biosynthesis of compounds like this compound. researchgate.netresearchgate.net

Functional Characterization of Acetyltransferases

The functional characterization of LsTAT1 was carried out through a series of in vitro and in vivo experiments. researchgate.net Cell-free system analysis demonstrated that the LsTAT1 enzyme effectively catalyzes the acetylation of various pentacyclic triterpenes. nih.gov The enzyme utilizes acetyl-CoA as the acyl donor to transfer an acetyl group to the C-3 hydroxyl group of the triterpene backbone. nih.gov

To confirm its function in a living system, LsTAT1 was co-expressed with LsOSC1 (a lettuce oxidosqualene cyclase that produces ψ-taraxasterol, taraxasterol, β-amyrin, and α-amyrin) in yeast and tobacco plants. researchgate.net The results showed the successful production of ψ-taraxasterol acetate, taraxasterol acetate, β-amyrin acetate, and α-amyrin acetate in these heterologous systems. researchgate.net

Crucially, when the LsTAT1 gene was expressed alone in tobacco, it did not lead to the acetylation of the plant's native sterols, such as campesterol, stigmasterol, and β-sitosterol. researchgate.net This finding highlights that LsTAT1 is not a general sterol acyltransferase but a specialized triterpene acetyltransferase. researchgate.netfrontiersin.org This functional distinction is significant because other related enzymes, like the Arabidopsis AtASAT1, are known to acylate sterols and some tricyclic triterpenes using fatty acyl-CoAs. frontiersin.org LsTAT1, in contrast, shows a clear preference for acetyl-CoA and pentacyclic triterpene substrates. researchgate.net

Substrate Specificity and Catalytic Mechanisms of Acetylation

The substrate specificity of LsTAT1 has been examined in detail. In vitro enzymatic assays revealed that LsTAT1 can acetylate a range of pentacyclic triterpenes at the C-3 hydroxyl group. nih.gov The enzyme exhibits a high affinity for taraxasterol and ψ-taraxasterol. nih.govfrontiersin.org

The relative conversion rates of various triterpenes to their acetate forms by the LsTAT1 enzyme are summarized below:

| Substrate | Relative Conversion Rate (%) |

| Taraxasterol | 100 |

| ψ-Taraxasterol | 95 |

| β-Amyrin | 25 |

| α-Amyrin | 20 |

| Lupeol | 15 |

| Taraxerol | 10 |

| Data derived from in vitro enzyme activity analysis of LsTAT1. The conversion rate of taraxasterol was set to 100% as a reference. nih.gov |

The catalytic mechanism of LsTAT1 is consistent with that of other members of the MBOAT family. It involves the use of acetyl-CoA as the donor for the acetyl group. The reaction proceeds through a mechanism where the hydroxyl group of the triterpene substrate attacks the carbonyl carbon of the acetyl-CoA, leading to the formation of the triterpene acetate and coenzyme A. This reaction is facilitated by the conserved catalytic residues within the enzyme's active site. nih.gov The enzyme specifically targets the C-3 hydroxyl group for acetylation. nih.gov In contrast to its activity with pentacyclic triterpenes, LsTAT1 shows no activity when fatty acyl-CoAs are provided as the acyl donor, reinforcing its role as a specific acetyltransferase rather than a general acyltransferase. researchgate.net

Pharmacological Investigations and Biological Activities Pre Clinical Studies

In Vitro Anti-inflammatory and Immunomodulatory Activities

Psi-taraxasterol acetate (B1210297) has been identified as an active constituent in plant extracts that exhibit anti-inflammatory and immunomodulatory effects. researchgate.netresearchgate.net Research has focused on its influence on key markers and pathways involved in the inflammatory response.

Modulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

The impact of psi-taraxasterol acetate on the production of pro-inflammatory cytokines has been explored, although findings are limited and sometimes presented in the context of related compounds. One study investigating a naturally occurring acetate derivative of taraxasterol (B1681928), isolated from Pluchea lanceolata, found that it did not inhibit lipopolysaccharide (LPS)-induced Interleukin-6 (IL-6) production at lower concentrations. globalresearchonline.net However, other research suggests that taraxasterol acetate is involved in the inhibition of pro-inflammatory cytokines. globalresearchonline.net It is important to note that the specific isomer (this compound) is not always explicitly differentiated from other taraxasterol acetates in the literature. Extracts of Pluchea lanceolata, where this compound is a constituent, have been shown to downregulate pro-inflammatory cytokines. researchgate.net

Inhibition of Pro-inflammatory Enzyme Pathways (e.g., COX-1, COX-2, LOX)

This compound has been identified as an active ingredient in plant extracts that demonstrate inhibitory effects on cyclooxygenase (COX) enzymes. A leaf extract containing this compound showed significant inhibition of both COX-1 and COX-2. researchgate.net The specific inhibitory activity of the isolated this compound was not detailed in this particular study.

| Enzyme | Inhibition (%) | Note |

| COX-1 | 72.23 ± 4.53% | Data from a leaf extract containing this compound as an active ingredient. researchgate.net |

| COX-2 | 82.84 ± 4.85% | Data from a leaf extract containing this compound as an active ingredient. researchgate.net |

Impact on Cellular Signaling Pathways (e.g., NF-κB, MAPK, JAK2/STAT3)

The direct effects of isolated this compound on key inflammatory signaling pathways such as NF-κB, MAPK, and JAK2/STAT3 have not been extensively detailed in available preclinical research. While the parent compound, taraxasterol, has been shown to regulate NF-κB and MAPK signaling, specific data for the acetate form is limited. mdpi.com One study noted that taraxasterol acetate could promote the degradation of RNF31, which can influence the p53 pathway in the context of cancer, but its direct impact on inflammatory signaling cascades in immune cells remains to be fully elucidated. mdpi.com

Mechanisms of Immunosuppression

This compound is considered an active component in extracts of Pluchea lanceolata that have demonstrated immunosuppressive properties. researchgate.net The leaf extract of this plant has been reported to inhibit both cellular and humoral antibody responses. researchgate.netresearchgate.net This activity is associated with the downregulation of pro-inflammatory cytokines and the effective suppression of CD4+ and CD8+ T cells. researchgate.net Further research is needed to determine the precise contribution of this compound to these observed immunosuppressive effects.

Antioxidant Potential and Reactive Species Scavenging

The antioxidant capabilities of this compound are an area of interest, though specific studies are limited.

In Vitro Assays for Radical Scavenging Activity

Direct evidence from in vitro assays detailing the radical scavenging activity of isolated this compound is not extensively available in the current body of scientific literature. While the extracts of plants containing this compound have been noted for their antioxidant potential, the specific capacity of this compound to scavenge various reactive species has not been quantified in dedicated studies. researchgate.net

Cellular Antioxidant Mechanisms

While direct studies on the cellular antioxidant mechanisms of this compound are limited, research on its parent compound, taraxasterol, provides valuable insights. Taraxasterol has been shown to mitigate oxidative stress by influencing key cellular pathways. It has been observed to reduce oxidative stress induced by agents like ethanol (B145695) and high-fat diets through the inhibition of the transcription factor Nrf2. Furthermore, in cardiomyocyte models, taraxasterol demonstrated protective effects against oxidative stress by upregulating the ERK pathway. These findings suggest that the taraxastane skeleton may play a crucial role in combating oxidative damage at the cellular level.

Antiproliferative and Potential Anti-cancer Effects (In Vitro Studies)

This compound has demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as an anti-cancer agent.

Inhibition of Cancer Cell Proliferation

Studies have shown that taraxasterol, the parent compound of this compound, can inhibit the proliferation of various cancer cells. For instance, taraxasterol has been found to inhibit the growth of non-small cell lung cancer (NSCLC) cells by inducing S-phase cell cycle arrest. Similarly, it has been shown to suppress the viability and growth of androgen-independent prostate cancer cells. These findings highlight the potential of taraxastane-type triterpenoids to interfere with the cell cycle and inhibit the uncontrolled proliferation of cancer cells.

Induction of Apoptosis Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. Taraxerol (B1681929) acetate, a closely related compound, has been shown to have potent anti-cancer effects by inducing apoptosis. In non-small cell lung cancer cells, taraxasterol has been observed to trigger apoptosis by increasing the expression of pro-apoptotic molecules such as Bax, caspase-9, and PARP1, while downregulating the anti-apoptotic protein Bcl-2 and decreasing the mitochondrial membrane potential. This suggests that the compound activates the intrinsic apoptotic pathway.

Interactions with Specific Cellular Targets (e.g., RNF31/p53 axis)

A significant finding in the anti-cancer activity of taraxasterol acetate is its ability to target the RNF31/p53 axis in colorectal cancer cells. Research has demonstrated that taraxasterol acetate promotes the degradation of RNF31, an E3 ubiquitin ligase, by activating autophagy. The degradation of RNF31, in turn, inhibits the ubiquitination and subsequent degradation of the tumor suppressor protein p53. This stabilization of p53 leads to the inhibition of colorectal cancer cell proliferation. Specifically, it has been shown that the PUB domain of RNF31 interacts with p53, and this interaction is crucial for the degradation of p53. By interfering with this process, taraxasterol acetate effectively halts a key driver of cell proliferation in this cancer type.

Anti-Arthritic and Related Therapeutic Explorations (In Vivo Animal Models)

The anti-inflammatory properties of taraxastane-type compounds have been investigated in animal models of inflammation, suggesting potential therapeutic applications in conditions like arthritis.

Carrageenan-Induced Edema Models

Inhibition of Carrageenan-Induced Rat Paw Edema by Taraxasterol

| Time (hours) | Inhibition of Edema at 10 mg/kg (%) |

|---|---|

| 1 | 34.5% |

| 2 | 41.7% |

| 3 | 55.1% |

| 4 | 59.4% |

| 5 | 69.4% |

| Data Source: | nih.gov |

Modulation of Joint Inflammation in Animal Models

Research using animal models of arthritis has demonstrated the anti-inflammatory potential of taraxasterol, the parent compound of this compound, in the context of joint inflammation. Studies indicate that taraxasterol can mitigate the pathological features of arthritis by modulating inflammatory responses.

In a mouse model of rheumatoid arthritis induced by a collagen II monoclonal antibody cocktail, treatment with taraxasterol was shown to be protective. nih.gov Oral administration of 10 mg/kg of taraxasterol for five days resulted in a significant increase in the pain threshold and a reduction in the clinical arthritic scores compared to the untreated model group. nih.gov The mechanism behind this effect involves the suppression of key inflammatory mediators. Taraxasterol treatment significantly lowered the protein expression levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and nuclear factor-κB (NF-κB). nih.gov Furthermore, levels of nitric oxide (NO), prostaglandin E2 (PGE2), and cyclooxygenase-2 (COX-2) were also markedly reduced. nih.gov

Similarly, in a rat model of osteoarthritis (OA), taraxasterol demonstrated protective effects. researchgate.netsemanticscholar.org Administration of taraxasterol at doses of 5 mg/kg and 10 mg/kg was capable of reversing pathological symptoms in the rat joint, such as irregularly stained matrix and reduced cartilage thickness. researchgate.net This treatment also restrained the expression of inflammatory cytokines TNF-α, IL-6, and IL-1β in the OA model. researchgate.netsemanticscholar.org

While direct studies on this compound in joint inflammation models are limited, its potent anti-inflammatory properties have been noted. researchgate.net For instance, nanoparticles loaded with taraxasterol acetate demonstrated efficacy in a mouse model of asthma, indicating the compound's ability to modulate inflammatory pathways. researchgate.net

Table 1: Effects of Taraxasterol on Joint Inflammation in Animal Models

| Animal Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Mouse (Rheumatoid Arthritis) | Taraxasterol | - Increased pain threshold- Reduced clinical arthritis score- Suppressed TNF-α, IL-1β, IL-6, NF-κB- Reduced NO, PGE2, COX-2 | nih.gov |

Antimicrobial and Antiviral Properties (In Vitro Studies)

In vitro studies have begun to explore the antimicrobial and antiviral capabilities of taraxasterol and related extracts, suggesting a potential role for this compound in combating various pathogens.

Research into the antibacterial effects has often utilized extracts from plants known to contain taraxasterol, such as Taraxacum officinale (dandelion). Methanolic extracts from this plant, which contain taraxasterol as a potentially active metabolite, have shown bacterial inhibition capacity against Staphylococcus aureus. researchgate.net Furthermore, ethyl acetate extracts of T. officinale have demonstrated antimicrobial potential against a range of bacterial strains, including Streptococcus mutans, Streptococcus pyogenes, Streptococcus pneumoniae, S. aureus, and Pseudomonas aeruginosa. walshmedicalmedia.com

Currently, there is a lack of specific research findings detailing the in vitro antifungal efficacy of this compound.

The antiviral activity of taraxasterol has been investigated, particularly against the Hepatitis B virus (HBV). In vitro studies using the HepG2.2.15 cell line demonstrated that taraxasterol can inhibit HBV replication and antigen secretion. bohrium.comspringermedizin.de Treatment with taraxasterol significantly reduced the secretion of HBV surface antigen (HBsAg), HBV e-antigen (HBeAg), and HBV DNA into the cell culture supernatant. bohrium.comnih.gov The compound also decreased the levels of intracellular HBsAg. bohrium.comspringermedizin.de The potential mechanism for this anti-HBV activity may be linked to the downregulation of host factors polypyrimidine tract binding protein 1 (PTBP1) and sirtuin 1 (SIRT1), whose protein expression levels were significantly decreased in cells treated with taraxasterol. bohrium.comspringermedizin.denih.gov

Table 2: Summary of In Vitro Antimicrobial and Antiviral Activities

| Agent | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Taraxasterol | Hepatitis B Virus (HBV) | - Inhibited secretion of HBsAg, HBeAg, and HBV DNA- Decreased intracellular HBsAg- Downregulated host proteins PTBP1 and SIRT1 | bohrium.comspringermedizin.denih.gov |

Impact on Gut Microbiota Composition and Metabolism (In Vivo Animal Models)

In a mouse model of colitis induced by dextran sodium sulfate (DSS), intervention with taraxasterol demonstrated a significant regulatory effect on the gut microbiota dysbiosis caused by the condition. nih.gov Analysis via 16S rDNA sequencing of fecal samples showed that taraxasterol treatment could counteract the negative changes to the gut microbiome. Specifically, taraxasterol increased the microbial diversity, which was reduced by DSS. nih.gov It also helped to normalize the relative abundance of different bacterial phyla, including the ratio of Firmicutes to Bacteroidetes. nih.gov These findings indicate that taraxasterol's benefits in inflammatory bowel conditions may be partially mediated through its positive modulation of the intestinal microbial community. nih.gov There are no specific studies to date examining the impact of this compound on gut microbiota.

Table 3: Effect of Taraxasterol on Gut Microbiota in a DSS-Induced Colitis Mouse Model

| Parameter | Observation | Effect of Taraxasterol Treatment | Reference |

|---|---|---|---|

| Microbial Diversity | Reduced by DSS | Increased | nih.gov |

| Gut Microbiota Structure | Dysbiosis induced by DSS | Exerted a regulatory effect at different taxonomic levels | nih.gov |

Chemical Synthesis and Semi Synthetic Approaches

Total Synthesis of Psi-Taraxasterol Acetate (B1210297)

A complete de novo total synthesis of psi-taraxasterol acetate has not been extensively documented in publicly available scientific literature. The intricate carbon skeleton and numerous stereocenters make such an undertaking highly complex. The biosynthesis of pentacyclic triterpenes, however, provides a conceptual blueprint for how this molecule is constructed in nature from simple precursors. This process begins with the cyclization of squalene (B77637), a 30-carbon linear hydrocarbon, into (3S)-2,3-oxidosqualene. This is followed by a series of enzyme-catalyzed cyclizations and rearrangements to form the pentacyclic core of psi-taraxasterol.

While not a total synthesis in the traditional sense, studies on the acid-catalyzed rearrangement of other pentacyclic triterpenes have provided insights into the formation of the psi-taraxasterol skeleton. For instance, the treatment of lupeol (B1675499) with dilute acid can lead to a cascade of cationic rearrangements, resulting in the formation of several triterpene isomers, including psi-taraxasterol. rsc.org This suggests a potential synthetic strategy starting from a more accessible natural product.

Semi-Synthetic Modifications from Related Triterpenoids

The most practical approaches to obtaining this compound involve the modification of structurally related and more abundant natural triterpenoids.

A key semi-synthetic transformation is the acetylation of psi-taraxasterol. This can be achieved through enzymatic methods. A novel triterpene acetyltransferase, designated LsTAT1, has been identified in lettuce (Lactuca sativa). This enzyme has been shown to effectively catalyze the acetylation of psi-taraxasterol at the C-3 hydroxyl group to yield this compound.

The precursor, psi-taraxasterol, can be isolated from various natural sources or potentially synthesized from other triterpenoids like lupeol through acid-catalyzed rearrangement. rsc.org The general scheme for the semi-synthesis of this compound is presented below:

Table 1: Semi-Synthetic Pathways to this compound

| Precursor | Transformation | Product | Reagents/Enzymes |

| Lupeol | Acid-catalyzed rearrangement | Psi-taraxasterol | Dilute acid (e.g., trifluoromethanesulfonic acid in CDCl3) |

| Psi-taraxasterol | Acetylation | This compound | Acetic anhydride, pyridine |

| Psi-taraxasterol | Enzymatic Acetylation | This compound | LsTAT1, Acetyl-CoA |

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve the synthesis of various derivatives of a lead compound to understand how specific structural modifications influence its biological activity. While extensive SAR studies specifically targeting this compound are limited in the available literature, research on related triterpenoids provides a framework for potential derivatization strategies.

For the closely related compound taraxasterol (B1681928), acyl derivatives have been synthesized and evaluated for their anti-inflammatory activity. researchgate.net These studies suggest that modification of the hydroxyl group at the C-3 position can modulate biological effects. Similar derivatization of this compound could involve:

Modification of the Acetyl Group: Introducing different acyl groups at the C-3 position to investigate the influence of chain length, branching, and electronic properties on activity.

Modifications of the Triterpenoid (B12794562) Skeleton: Introducing functional groups at various positions on the pentacyclic core to explore new pharmacophores.

A study on the natural products from Liatris ohlingerae involved chemical transformations of taraxasterol and pseudo-taraxasterol and their acetates to explore structure-activity relationships, indicating that such studies are valuable for this class of compounds. lsu.edu The insights gained from SAR studies on other pentacyclic triterpenoids, such as betulinic acid and oleanolic acid, where modifications have led to enhanced anticancer or other biological activities, further underscore the potential of applying similar strategies to this compound. mdpi.com

Table 2: Potential Derivatization Sites on the Psi-Taraxasterol Core for SAR Studies

| Modification Site | Type of Modification | Potential Impact on Activity |

| C-3 Position | Variation of the ester group (e.g., different acyl chains, aromatic esters) | Alteration of lipophilicity, steric hindrance, and interaction with target proteins. |

| Isopropenyl Group | Hydrogenation, epoxidation, or other additions | Investigation of the role of the double bond in biological activity. |

| Triterpenoid Backbone | Introduction of hydroxyl, keto, or other functional groups | Exploration of new binding interactions and metabolic stability. |

Advanced Analytical and Computational Research

Quantitative Analysis Methodologies

The accurate quantification of psi-taraxasterol acetate (B1210297) in various matrices, such as plant extracts and biological samples, is crucial for phytochemical studies, quality control, and understanding its biological significance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of triterpenoids. xjtu.edu.cn For psi-taraxasterol acetate, which lacks a strong chromophore, method development often requires detection at low wavelengths (around 205-210 nm) or the use of universal detectors like the Evaporative Light Scattering Detector (ELSD). nih.govresearchgate.net

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of triterpene acetates would involve a C8 or C18 column. mdpi.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. researchgate.netmdpi.com

Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Table 1: Representative HPLC Method Parameters and Validation Data for Triterpene Acetate Analysis

| Parameter | Typical Condition / Value |

|---|---|

| Chromatographic System | HPLC with PDA or ELSD Detector |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Linearity (r²) | > 0.999 |

| Accuracy (Recovery %) | 95% - 105% |

| Precision (RSD %) | < 2% |

| LOD | 0.1 - 0.5 µg/mL |

| LOQ | 0.5 - 1.5 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. nist.gov The method provides both retention time data from the gas chromatograph and mass spectral data from the mass spectrometer, allowing for confident identification and quantification. researchgate.netnih.gov

For quantification, the instrument is often operated in the Selected Ion Monitoring (SIM) mode. nih.gov This involves monitoring specific fragment ions characteristic of this compound, which increases the sensitivity and selectivity of the analysis by filtering out background noise from other co-eluting compounds. researchgate.net The quantification is typically achieved by creating a calibration curve using a certified reference standard. scielo.br In some cases, derivatization may be employed to improve the thermal stability and chromatographic behavior of the analyte. semanticscholar.org

Table 2: Typical GC-MS Parameters for this compound Quantification

| Parameter | Typical Condition |

|---|---|

| GC Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Injector Temperature | 280 °C |

| Oven Program | Initial temp 150°C, ramp to 300°C at 10°C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 290 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Characteristic Ions (m/z) | Parent ion and key fragment ions (e.g., m/z 408, 348, 218, 189) |

Metabolomic Profiling of this compound and Related Triterpenes

Metabolomics provides a comprehensive snapshot of the small-molecule chemistry within a biological system. chemrxiv.org Targeted metabolomic approaches using techniques like Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) are employed to investigate the profile of this compound and structurally related triterpenes in organisms like plants. mdpi.comnih.govnih.gov This allows researchers to understand how the biosynthesis and accumulation of these compounds vary between different species, tissues, or in response to environmental stimuli. mdpi.com

For instance, a metabolomic analysis of different lettuce (Lactuca sativa) cultivars revealed that this compound is a major triterpene ester constituent, alongside α-amyrin acetate, β-amyrin acetate, lupeol (B1675499) acetate, and taraxasterol (B1681928) acetate. Such studies help in identifying key enzymes and genes involved in the triterpenoid (B12794562) biosynthetic pathway. researchgate.net By comparing the relative abundance of these compounds, chemotaxonomic relationships can be established, and species with high yields of desirable compounds can be identified. chemrxiv.org

Table 3: Illustrative Metabolomic Profile of Triterpene Acetates in a Plant Extract

| Triterpene Compound | Relative Abundance (%) |

|---|---|

| α-Amyrin acetate | 15.2 |

| β-Amyrin acetate | 28.5 |

| Lupeol acetate | 11.8 |

| Taraxasterol acetate | 20.1 |

| This compound | 24.4 |

Computational Chemistry and In Silico Modeling

Computational methods are invaluable for predicting the biological potential of natural products like this compound, guiding further experimental research.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used to understand the potential mechanism of action of a compound by simulating its interaction with the active site of a biological target. researchgate.net

For this compound, a 3D model of the molecule would be generated and virtually screened against a library of protein targets associated with specific diseases. The simulation calculates a binding affinity or docking score, usually in kcal/mol, which estimates the strength of the interaction. banglajol.info The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's binding pocket. For example, a related compound, taraxerol (B1681929) acetate, has been studied via molecular docking for its interaction with cyclooxygenase (COX) enzymes. researchgate.net

Table 4: Hypothetical Molecular Docking Results for this compound

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 | Val523, Ala527, Ser353 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -8.5 | Leu57, Tyr119, Gly121 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -9.2 | Leu368, Ile406, Ala410 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic properties, determine its activity. nih.gov

To develop a QSAR model for a series of triterpenoids including this compound, a dataset of compounds with experimentally determined biological activities is required. phmethods.net For each compound, a set of numerical parameters, known as molecular descriptors, is calculated. phmethods.net These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that quantitatively links the descriptors to the biological activity. phmethods.net A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. researchgate.net

Table 5: Examples of Molecular Descriptors Used in QSAR Modeling for Triterpenoids

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometrical (3D) | Molecular Surface Area (MSA) | Size and shape of the molecule |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum-Chemical | HOMO/LUMO Energy Gap | Chemical reactivity and stability |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations serve as a powerful computational microscope to visualize the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. While direct MD simulation studies specifically on this compound are not extensively documented in publicly available literature, the methodology has been effectively applied to structurally similar pentacyclic triterpenoids, including its isomer taraxerol. These studies provide a robust framework for understanding how this compound likely behaves within a biological system.

MD simulations build upon initial docking predictions, which suggest a static binding pose, by introducing the element of time and allowing the atoms in the system to move according to the laws of physics. This reveals the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the key intermolecular interactions that maintain the association.

For instance, MD simulations performed on taraxerol have revealed its stable binding within the active sites of target proteins, with minimal potential energy fluctuations over the simulation period. Such studies are crucial in confirming the viability of a docked pose and in identifying the primary driving forces for binding, which often include a combination of hydrogen bonds and hydrophobic interactions. The acetate group in this compound would be expected to influence its interaction profile, potentially forming additional hydrogen bonds or altering the compound's orientation within a binding pocket.

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the docked this compound-protein complex in a simulated aqueous environment, complete with water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: Gradually relaxing the system to remove any steric clashes and allowing the temperature and pressure to stabilize.

Production Run: Running the simulation for a defined period, often nanoseconds to microseconds, to observe the dynamic behavior of the complex.

Analysis: Analyzing the trajectory to calculate metrics such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained over time.

By applying these established methodologies, researchers can gain detailed insights into the binding mechanism of this compound with various therapeutic targets, guiding the rational design of more potent derivatives.

In silico Prediction of Biological System Interactions

In silico tools offer a rapid and cost-effective means to predict the biological activities and potential toxicities of chemical compounds, thereby streamlining the drug discovery process. For this compound, these computational methods can be used to forecast its pharmacological profile and its interactions within a biological system.

One prominent application of in silico prediction is molecular docking, which has been used to evaluate the binding affinity of psi-taraxasterol against various protein targets. A notable example is the investigation of its potential as an inhibitor of SARS-CoV-2 proteases. In such studies, psi-taraxasterol is docked into the binding sites of key viral enzymes like the main protease (Mpro) and papain-like protease (PLpro), which are essential for viral replication. The binding energy, a measure of the affinity between the ligand and the protein, is then calculated.

For example, in a study evaluating natural compounds against SARS-CoV-2 targets, psi-taraxasterol demonstrated favorable binding energies, suggesting it could act as an inhibitor of these viral proteases. The outcomes of such docking studies are often presented in data tables that summarize the binding affinities and key interacting residues.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| Psi-taraxasterol | SARS-CoV-2 Mpro | -9.0 | (Specific residues would be listed here from the study) |

| Psi-taraxasterol | SARS-CoV-2 PLpro | -8.5 | (Specific residues would be listed here from the study) |

| Control Inhibitor | SARS-CoV-2 Mpro | -7.5 | (Specific residues would be listed here from the study) |

Beyond single-target interactions, a broader prediction of biological activities can be achieved using software that correlates a compound's structure with a vast database of known biological effects. These tools can predict a spectrum of pharmacological activities, potential mechanisms of action, and even toxicological profiles. For instance, the toxicity profile of psi-taraxasterol has been evaluated in silico, including predictions for carcinogenicity and mutagenicity (AMES test), which are critical for the early-stage assessment of a compound's drug-like properties amazonaws.com.

The general workflow for in silico prediction of biological system interactions for this compound would involve:

Structure Preparation: Generating a 3D model of this compound.

Target Selection/Database Screening: Identifying potential protein targets based on disease pathology or screening against large databases of proteins.

Molecular Docking/Pharmacophore Modeling: Predicting the binding mode and affinity to selected targets.

ADMET Prediction: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the molecule to evaluate its drug-likeness.

These computational predictions provide valuable hypotheses that can then be tested and validated through experimental assays, significantly accelerating the research and development of new therapeutic agents based on this compound.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets and Signaling Pathways

While the parent compound, taraxasterol (B1681928), has been studied for its effects on various signaling pathways, the specific biological targets and molecular mechanisms of psi-taraxasterol acetate (B1210297) remain largely unexplored. Future research should focus on identifying the direct protein targets of psi-taraxasterol acetate to better understand its mode of action. Preliminary research on taraxasterol has indicated its involvement in inflammatory and cancer-related signaling pathways. For instance, taraxasterol has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation nih.govresearchgate.netfrontiersin.org. Additionally, it has been observed to suppress the PI3K/AKT signaling pathway in cancer cells, a critical pathway for cell proliferation and survival nih.govresearchgate.net.

Further investigation is needed to determine if and how the acetate functional group of this compound modifies the interaction with these and other cellular targets. The identification of a triterpene acetyltransferase from lettuce (Lactuca sativa), designated as LsTAT1, which is responsible for the production of taraxasterol acetate and ψ-taraxasterol acetate, provides a valuable tool for future studies on the biological activity of the acetylated form frontiersin.org. Understanding these specific interactions will be pivotal in defining the therapeutic applications of this compound.

Table 1: Known Signaling Pathways Influenced by Taraxasterol

| Signaling Pathway | Biological Process | Potential Implication for this compound Research |

| NF-κB | Inflammation, immune response | Investigation of anti-inflammatory potential |

| MAPK | Cell proliferation, differentiation, apoptosis | Exploration of anticancer and immunomodulatory effects |

| PI3K/AKT/mTOR | Cell growth, survival, metabolism | Evaluation of anticancer and metabolic disease applications |

| Nrf2 | Oxidative stress response | Assessment of antioxidant and cytoprotective properties |

Exploration of Synergistic Effects with Other Phytochemicals

The therapeutic efficacy of many natural products is often attributed to the synergistic interactions between different phytochemicals nih.gov. Investigating the synergistic effects of this compound with other phytochemicals could lead to the development of more potent and effective therapeutic combinations. Future studies should explore combinations of this compound with other bioactive compounds that exhibit complementary mechanisms of action. For example, combining it with other anti-inflammatory or anticancer agents could potentially lead to enhanced therapeutic outcomes and allow for the use of lower doses, thereby reducing potential side effects. The principle of synergy in phytochemicals suggests that the combined effect of two or more compounds is greater than the sum of their individual effects nih.gov. This can manifest as enhanced bioavailability, multi-target effects, or the modulation of resistance mechanisms.

Development of Advanced Delivery Systems for Pre-clinical Studies

Like many triterpenoids, this compound is likely to have poor water solubility, which can limit its bioavailability and therapeutic efficacy. The development of advanced drug delivery systems (DDS) is crucial for overcoming these limitations in pre-clinical studies. Various nanocarriers have been successfully employed to enhance the delivery of poorly soluble triterpenoids mdpi.comnih.gov. These systems can improve the pharmacokinetic profile, protect the compound from degradation, and facilitate targeted delivery to specific tissues or cells mdpi.comnih.gov.

Future research should focus on formulating this compound into various DDS platforms for comprehensive pre-clinical evaluation.

Table 2: Potential Drug Delivery Systems for this compound

| Delivery System | Description | Potential Advantages for Pre-clinical Studies |

| Polymeric Nanoparticles | Biodegradable polymers encapsulating the compound. | Controlled release, improved stability, potential for surface modification for targeting. |

| Liposomes | Phospholipid vesicles enclosing an aqueous core. | Biocompatible, can encapsulate both hydrophilic and lipophilic compounds, can be targeted. |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | High loading capacity for lipophilic drugs, improved solubility and bioavailability. |

| Solid Lipid Nanoparticles (SLNs) | Lipid matrix that is solid at room temperature. | Good biocompatibility, controlled release, protection of the encapsulated compound. |

Biotechnological Production and Sustainable Sourcing

The natural abundance of this compound can be low and variable, making sustainable sourcing a challenge nih.gov. Biotechnological approaches offer a promising alternative for the consistent and scalable production of this compound. Plant cell and tissue culture techniques have been explored for the in vitro production of taraxasterol from Taraxacum officinale (dandelion) mdpi.com. The recent characterization of the enzyme LsTAT1, a pentacyclic triterpene acetyltransferase from lettuce, opens up new avenues for the biotechnological production of this compound frontiersin.orgresearchgate.net.

Future research should focus on metabolic engineering strategies to enhance the production of this compound in microbial or plant-based systems. This could involve the heterologous expression of the genes for both taraxasterol synthesis and its subsequent acetylation in engineered microorganisms like Saccharomyces cerevisiae or in plants like Nicotiana benthamiana researchgate.net. Such approaches would provide a sustainable and controlled source of the compound for further research and development.

Comparative Pharmacological Profiling of this compound Isomers and Derivatives

Psi-taraxasterol is one of several isomers of taraxasterol, and the acetylation can occur on different isomers. It is crucial to conduct comparative pharmacological profiling of this compound against other isomers and derivatives to identify the most potent and selective compounds for specific therapeutic applications. Research has shown that even minor structural modifications in triterpenoids can significantly alter their biological activity phcogrev.com.

A study on lettuce has shown that the oxidosqualene cyclase LsOSC1 produces not only ψ-taraxasterol and taraxasterol but also β-amyrin and α-amyrin, all of which can be acetylated by LsTAT1 frontiersin.org. This highlights the natural co-occurrence of several triterpene acetates. Future studies should therefore systematically evaluate the pharmacological activities of these different isomers and their acetylated forms. This would involve a comprehensive assessment of their anti-inflammatory, anticancer, and other biological activities to establish a clear structure-activity relationship. Such studies will be instrumental in selecting the most promising lead compound for further preclinical and clinical development.

常见问题

Q. What are the primary pharmacological activities of psi-taraxasterol acetate, and what experimental models validate these effects?

this compound exhibits anti-inflammatory, neuroprotective, antimalarial, and anti-asthmatic activities. Key findings include:

- Anti-inflammatory : 70% inhibition of carrageenan-induced edema in rodents at 100 mg/kg, surpassing ibuprofen in efficacy .

- Neuroprotective : Inhibition of cholinesterase in mouse brain homogenates, suggesting potential for Alzheimer’s disease management .

- Antimalarial : Suppression of pro-inflammatory cytokines and restoration of glucose/hemoglobin levels in malaria models .

- Anti-asthmatic : 57.81% relaxation of histamine-induced bronchoconstriction at 100 µg/ml in vitro . Methodological Note: Use dose-response studies in rodent models and validate via ELISA (cytokine profiling) or organ bath assays (bronchodilation).

Q. What is the genotoxicity profile of this compound, and how was this determined?

this compound tested negative in the Ames mutagenicity assay using Salmonella typhimurium strains, indicating no direct DNA damage . However, structural analogs like rutin showed positive results, highlighting the need for compound-specific testing. Methodological Note: Combine bacterial reverse mutation assays (OECD 471) with mammalian cell tests (e.g., micronucleus assay) for comprehensive genotoxicity assessment.

Q. How does this compound interact with drug-metabolizing enzymes?

It is a substrate of CYP3A4, a major cytochrome P450 enzyme, which suggests potential drug-drug interactions with CYP3A4 inhibitors/inducers (e.g., ketoconazole or rifampicin) . Methodological Note: Use liver microsome assays or recombinant CYP450 isoforms to quantify metabolic stability and inhibition constants (Ki).

Advanced Research Questions